[(3-Chloro-2-fluorophenyl)methyl](3-methylbutyl)amine
CAS No.:
Cat. No.: VC17796562
Molecular Formula: C12H17ClFN
Molecular Weight: 229.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17ClFN |
|---|---|
| Molecular Weight | 229.72 g/mol |
| IUPAC Name | N-[(3-chloro-2-fluorophenyl)methyl]-3-methylbutan-1-amine |
| Standard InChI | InChI=1S/C12H17ClFN/c1-9(2)6-7-15-8-10-4-3-5-11(13)12(10)14/h3-5,9,15H,6-8H2,1-2H3 |
| Standard InChI Key | UPSWTKHHKKXJRM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCNCC1=C(C(=CC=C1)Cl)F |
Introduction
Structural and Molecular Characteristics
The molecular formula of (3-Chloro-2-fluorophenyl)methylamine is C₁₂H₁₇ClFN, with a molecular weight of 229.72 g/mol. The structure consists of a phenyl ring substituted with chlorine at position 3 and fluorine at position 2, connected to a methyl group and a branched 3-methylbutylamine chain.
Electronic and Steric Effects
The chlorine and fluorine substituents exert strong electron-withdrawing effects, polarizing the aromatic ring and enhancing electrophilicity at the benzylic position. This electronic configuration facilitates nucleophilic attack, a property exploited in synthetic modifications. The 3-methylbutyl chain introduces steric bulk, influencing the compound’s solubility and interaction with biological targets .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇ClFN |
| Molecular Weight (g/mol) | 229.72 |
| XLogP3 (Partition Coefficient) | 3.4 (estimated) |
| Hydrogen Bond Donors | 1 (amine group) |
| Rotatable Bonds | 4 |
Synthesis and Manufacturing
The synthesis of (3-Chloro-2-fluorophenyl)methylamine typically involves a nucleophilic substitution reaction between 3-chloro-2-fluorobenzyl chloride and 3-methylbutylamine.
Reaction Mechanism
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Benzyl Chloride Activation: The benzyl chloride undergoes SN2 displacement, where the amine group of 3-methylbutylamine attacks the electrophilic carbon adjacent to the chlorine atom.
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Base-Mediated Deprotonation: Sodium hydroxide or another strong base deprotonates the amine, driving the reaction to completion.
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Purification: The crude product is isolated via solvent extraction (e.g., dichloromethane) and purified through column chromatography or distillation.
Table 2: Synthetic Conditions
| Parameter | Optimal Condition |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 20–25°C (room temperature) |
| Reaction Time | 6–8 hours |
| Yield | 65–75% |
Chemical Reactivity and Functionalization
The compound’s amine group and halogenated aromatic ring enable diverse chemical transformations:
Nucleophilic Substitution
The chlorine atom on the phenyl ring is susceptible to substitution with nucleophiles such as hydroxide, alkoxides, or thiols. For example, reaction with sodium methoxide yields the methoxy derivative.
Reductive Amination
The primary amine can undergo reductive amination with ketones or aldehydes to form secondary or tertiary amines. This reactivity is leveraged in drug discovery to modify pharmacokinetic properties .
Acid-Base Behavior
The amine group has a pKa of ~10.5, making it moderately basic. Protonation under acidic conditions enhances water solubility, facilitating formulation for biological assays.
| Assay | Result |
|---|---|
| CYP2D6 Inhibition (IC₅₀) | 12.3 µM |
| MIC vs. S. aureus | 25 µg/mL |
| Cytotoxicity (HeLa cells) | >100 µM |
Applications in Medicinal Chemistry
Lead Compound Optimization
The scaffold serves as a starting point for designing dopamine receptor modulators. Substitution at the amine group with aryl piperazines improves affinity for D₂-like receptors .
Prodrug Development
Esterification of the amine group enhances blood-brain barrier penetration, enabling central nervous system-targeted therapies.
Comparative Analysis with Structural Analogs
vs. 3-[(2-Chloroacetyl)-(3-methylbutyl)amino]-N-[(4-fluorophenyl)methyl]-5-(trifluoromethyl)benzamide
The addition of a trifluoromethyl group and benzamide moiety enhances target selectivity but introduces synthetic complexity .
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